
2,2,4-Trimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylpyrrolidine is a chemical compound with the molecular formula C7H15N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 2,2,4-Trimethylpyrrolidine and its derivatives often involves the use of different cyclic or acyclic precursors . For instance, optically pure C2-symmetrical cyclic amines, which include 2,2,4-Trimethylpyrrolidine, can be synthesized from diols obtained from an enantioselective borohydride reduction of diketones .Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethylpyrrolidine is characterized by a five-membered ring with a nitrogen atom . The compound has a molecular weight of 113.2007 .Chemical Reactions Analysis
The pyrrolidine ring in 2,2,4-Trimethylpyrrolidine can undergo various chemical reactions. For instance, it can be functionalized to form derivatives like pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis
2,2,4-Trimethylpyrrolidine is a solid compound . Its SMILES string representation is Cl.CC1CNC©©C1 . The compound has a molecular weight of 149.66 .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
2,2,4-Trimethylpyrrolidine derivatives, specifically 4-Fluoropyrrolidine derivatives, have significant utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds serve as vital synthons in the development of various pharmaceuticals. A notable study describes the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides via double fluorination, offering an efficient pathway for the preparation of these derivatives, which are crucial for medicinal applications (Singh & Umemoto, 2011).
Chiral Resolution and Crystallography
2,2,4-Trimethylpyrrolidine derivatives are also instrumental in the field of chiral resolution, which is crucial for separating racemic mixtures into pure enantiomers, a process of immense industrial importance. One study provided insights into spontaneous resolution through crystal structure prediction simulations, exploring the relative stabilities of racemic solids versus enantiopure solids (Gourlay, Kendrick, & Leusen, 2008).
Biophysical and Biomedical Research
In biophysical and biomedical research, certain 2,2,4-Trimethylpyrrolidine derivatives, particularly nitroxides of the pyrrolidine series, are used extensively as molecular probes and labels. These compounds are known for their stability in biological systems and are crucial in magnetic resonance spectroscopy and imaging applications. A convenient synthesis method for 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable radical from this category, has been developed, offering a pathway for the preparation of reduction-resistant spin labels and probes (Dobrynin et al., 2021).
Safety and Hazards
Zukünftige Richtungen
While the future directions for 2,2,4-Trimethylpyrrolidine are not explicitly mentioned in the retrieved sources, the compound’s versatility and the interest in its saturated scaffold suggest potential for further exploration in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2,2,4-trimethylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDMNYTTSGFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethylpyrrolidine | |
CAS RN |
35018-28-1 |
Source


|
| Record name | 2,2,4-trimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2865334.png)
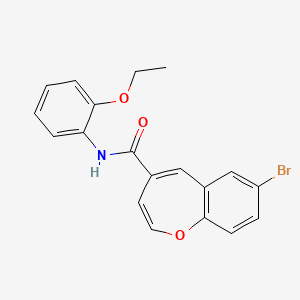
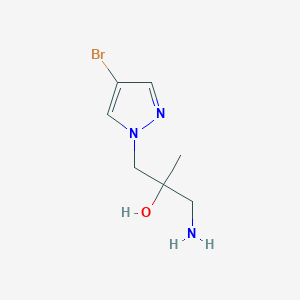
![7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2865337.png)
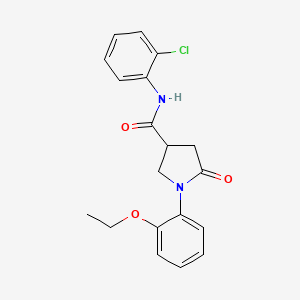
![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2865342.png)

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865345.png)
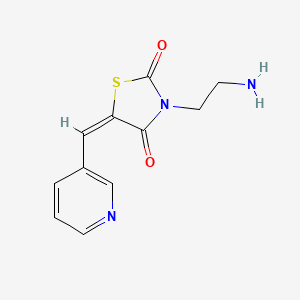
![Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B2865348.png)

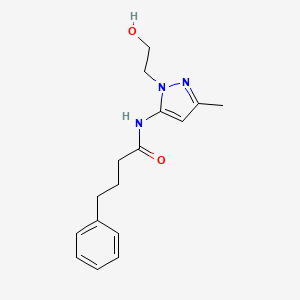
![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2865354.png)